molecular formula C13H10O B1484627 Xanthene-d2 CAS No. 24624-32-6

Xanthene-d2

Cat. No. B1484627
Key on ui cas rn: 24624-32-6
M. Wt: 184.23 g/mol
InChI Key: GJCOSYZMQJWQCA-WQPYEJCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635662B2

Procedure details

Rhodamine B anilinolactam, Rhodamine B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylamino-fluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino).=uoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
C(N(CC)C(CCCC(NF)C)CC)C.CCN([C:21]1[CH:26]=[CH:25][C:24]2[C:27]3([C:37]4[CH:43]=[C:42](Cl)[CH:41]=[CH:40][C:38]=4[O:39][C:23]=2[CH:22]=1)OC(=O)C1C3=CC=CC=1)CC.CC1C=C2OC3C=C(N4CCCCC4)C=CC=3C3(OC(=O)C4C3=CC=CC=4)C2=CC=1NC1C=CC=CC=1>>[CH:43]1[C:37]2[CH2:27][C:24]3[C:23](=[CH:22][CH:21]=[CH:26][CH:25]=3)[O:39][C:38]=2[CH:40]=[CH:41][CH:42]=1

Inputs

Step One
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C2C(=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N6CCCCC6)NC7=CC=CC=C7
Step Four
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CC)CCCC(C)NF)CC
Step Fourteen
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)Cl
Step 16
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2OC3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07635662B2

Procedure details

Rhodamine B anilinolactam, Rhodamine B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylamino-fluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino).=uoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Identifiers

REACTION_CXSMILES
C(N(CC)C(CCCC(NF)C)CC)C.CCN([C:21]1[CH:26]=[CH:25][C:24]2[C:27]3([C:37]4[CH:43]=[C:42](Cl)[CH:41]=[CH:40][C:38]=4[O:39][C:23]=2[CH:22]=1)OC(=O)C1C3=CC=CC=1)CC.CC1C=C2OC3C=C(N4CCCCC4)C=CC=3C3(OC(=O)C4C3=CC=CC=4)C2=CC=1NC1C=CC=CC=1>>[CH:43]1[C:37]2[CH2:27][C:24]3[C:23](=[CH:22][CH:21]=[CH:26][CH:25]=3)[O:39][C:38]=2[CH:40]=[CH:41][CH:42]=1

Inputs

Step One
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C2C(=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N6CCCCC6)NC7=CC=CC=C7
Step Four
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CC)CCCC(C)NF)CC
Step Fourteen
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)Cl
Step 16
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2OC3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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